molecular formula C8H19NO4 B1665982 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol CAS No. 86770-74-3

2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol

Cat. No.: B1665982
CAS No.: 86770-74-3
M. Wt: 193.24 g/mol
InChI Key: ANOJXMUSDYSKET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

It is commonly used as a spacer or linker in the synthesis of bioconjugate materials , suggesting that its targets could be diverse depending on the specific bioconjugate it is part of.

Mode of Action

Amino-PEG4-alcohol acts as a linker molecule, providing a flexible and hydrophilic connection between different parts of a bioconjugate . This can facilitate interactions between different components of a bioconjugate, potentially altering their properties or activities.

Biochemical Pathways

The specific biochemical pathways affected by Amino-PEG4-alcohol would depend on the bioconjugate it is part of. As a linker, it could influence the activity of a wide range of biochemical pathways by modulating the interactions between different bioconjugate components .

Result of Action

The molecular and cellular effects of Amino-PEG4-alcohol’s action would depend on the specific bioconjugate it is part of. As a linker, it could facilitate interactions between different components of a bioconjugate, potentially leading to a wide range of molecular and cellular effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of Amino-PEG4-alcohol . .

Biochemical Analysis

Biochemical Properties

2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol plays a significant role in biochemical reactions, particularly in the synthesis of bioconjugate materials. It is commonly used as a spacer or linker in the preparation of drug delivery systems and protein labeling . The compound interacts with various enzymes, proteins, and other biomolecules through its amino and hydroxyl groups. These interactions often involve covalent bonding, which helps in the formation of stable conjugates. For example, this compound can react with carboxyl groups on proteins to form amide bonds, facilitating the attachment of therapeutic agents or imaging probes to the protein .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable conjugates with proteins and other biomolecules allows it to modulate cell function by altering the activity of key signaling molecules . For instance, when used in drug delivery systems, this compound can enhance the uptake of therapeutic agents by cells, leading to improved treatment efficacy .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. The compound can bind to enzymes, proteins, and other biomolecules through its amino and hydroxyl groups, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These interactions can result in changes in cellular function and metabolism, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function may vary depending on the experimental setup . In vitro and in vivo studies have demonstrated that the compound can maintain its activity over extended periods, although some degradation may occur over time .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. Studies have shown that the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects . At low doses, this compound is generally well-tolerated and does not cause significant toxicity . At high doses, the compound can induce toxic or adverse effects, such as changes in cellular metabolism and organ function . It is essential to determine the optimal dosage for specific applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can be metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation and subsequent breakdown . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . These interactions contribute to the compound’s overall biochemical effects and its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity . The compound can be transported across cell membranes through various transporters and binding proteins, which facilitate its uptake and localization within specific cellular compartments . Once inside the cell, this compound can accumulate in different tissues, depending on its affinity for specific biomolecules and cellular structures . This distribution pattern influences the compound’s overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound can be localized to the cytoplasm, nucleus, or mitochondria, depending on its interactions with specific proteins and other biomolecules . This subcellular localization is critical for the compound’s ability to modulate cellular processes and exert its biochemical effects.

Properties

IUPAC Name

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO4/c9-1-3-11-5-7-13-8-6-12-4-2-10/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOJXMUSDYSKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5072933
Record name Ethanol, 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5072933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86770-74-3
Record name 2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86770-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086770743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5072933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of Compound XXV (15.94 g; 72.7 mmole) in 100 ml of pyridine was added triphenylphosphine (29 g; 111 mmole). After stirring for one hour, at which time gas evolution had subsided, 50 ml of concentrated aqueous ammonium hydroxide was added and the mixture stirred overnight. The reaction mixture was concentrated under vacuum and the residue partitioned between 200 ml of water and 200 ml of ether (aqueous layer at pH 2). The aqueous layer was adjusted to pH 11 with solid sodium hydroxide and extracted three times with 150 ml n-butanol each time. The butanol extract was dried over sodium sulfate, filtered and concentrated. The residue was taken up in tetrahydrofuran and filtered. The filtrate was evaporated to a syrup which was azeotroped with toluene.
Quantity
15.94 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol
Reactant of Route 2
Reactant of Route 2
2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol
Reactant of Route 3
Reactant of Route 3
2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol
Reactant of Route 4
2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol
Reactant of Route 5
Reactant of Route 5
2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol
Reactant of Route 6
Reactant of Route 6
2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.